molecular formula C49H37F2N3O5S2 B1248357 Pyrrophenone

Pyrrophenone

Cat. No.: B1248357
M. Wt: 850 g/mol
InChI Key: XSCZRVUQXBBTRO-GYCZXHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrophenone is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as recrystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, oxides, and reduced forms of this compound .

Mechanism of Action

Pyrrophenone exerts its effects by competitively binding to the active site of cytosolic phospholipase A2 alpha. This binding prevents the enzyme from catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid. Consequently, the production of downstream eicosanoids, such as prostaglandins and leukotrienes, is inhibited. This mechanism is crucial in reducing inflammation and other related processes .

Properties

Molecular Formula

C49H37F2N3O5S2

Molecular Weight

850 g/mol

IUPAC Name

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide

InChI

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26-/t37-,38+/m0/s1

InChI Key

XSCZRVUQXBBTRO-GYCZXHFISA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Synonyms

pyrrophenone

Origin of Product

United States

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